2-Cyclopenten-1-yl ether

Polymer Chemistry Cyclocopolymerization Sulfur Dioxide Copolymers

2-Cyclopenten-1-yl ether, also known as bis(2-cyclopentenyl) ether and systematically as 3,3'-oxybis(cyclopentene), is a C10H14O cyclic alkene characterized by two cyclopentene rings linked by a central oxygen atom. This structural motif places it within the class of unsaturated cyclic ethers, a group known for its distinct reactivity profile in both polymerization and post-functionalization chemistries.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 15131-55-2
Cat. No. B080661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopenten-1-yl ether
CAS15131-55-2
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1CC(C=C1)OC2CCC=C2
InChIInChI=1S/C10H14O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h1,3,5,7,9-10H,2,4,6,8H2
InChIKeyJHXDCKWLPYBHJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopenten-1-yl ether (CAS 15131-55-2): Product Identification and Chemical Class for Industrial Procurement


2-Cyclopenten-1-yl ether, also known as bis(2-cyclopentenyl) ether and systematically as 3,3'-oxybis(cyclopentene), is a C10H14O cyclic alkene characterized by two cyclopentene rings linked by a central oxygen atom [1]. This structural motif places it within the class of unsaturated cyclic ethers, a group known for its distinct reactivity profile in both polymerization and post-functionalization chemistries . The compound is a liquid at room temperature with a density of approximately 0.972 g/mL and a boiling point of 86-88 °C at reduced pressure (12 mmHg), as confirmed by authoritative spectral and physical property databases [1]. Its primary industrial relevance stems from its use as a key intermediate for synthesizing specialized cycloaliphatic epoxy resins and as a building block in complex organic syntheses where its unique diene and ether functionalities are critical [2].

Cycloaliphatic epoxy resin intermediate
Dual diene and ether functionality
Reported liquid-state processability

Procurement Risk: Why 2-Cyclopenten-1-yl ether Cannot Be Directly Substituted with Other Cyclic Dienes or Ethers


Direct substitution of 2-cyclopenten-1-yl ether with simpler cyclic dienes like cyclopentadiene or alternative ethers is not viable due to a combination of unique polymerization behavior and divergent safety profiles. For instance, while cyclopentadiene rapidly dimerizes to dicyclopentadiene or polymerizes under acidic conditions, 2-cyclopenten-1-yl ether can be synthesized in high yield without these competing side reactions, provided specific pH and catalyst conditions are met [1]. Furthermore, its reactivity in copolymerization systems is markedly different; unlike bicyclopentene, which readily copolymerizes, dicyclopentenyl ether fails to polymerize with sulfur dioxide and exhibits consistently low conversion with maleic anhydride, demonstrating that its 1,6-diallyl ether structure imposes distinct kinetic and mechanistic constraints [2][3]. These differences underscore the need for targeted procurement based on specific, quantifiable performance metrics rather than generic chemical class assumptions.

Cyclopentadiene
Cyclopentadiene rapidly dimerizes under acidic conditions, while 2-cyclopenten-1-yl ether can be synthesized with high yield, limiting direct replacement.
Bicyclopentene
Bicyclopentene readily copolymerizes with SO2, but dicyclopentenyl ether does not, a critical difference for copolymerization workflows.
Alternative ethers
General cyclic ethers may have different safety profiles and reactivity; dermal toxicity and polymerization behavior must be reviewed.

Quantitative Differentiation of 2-Cyclopenten-1-yl ether: Head-to-Head Performance Data vs. Cyclopentadiene and In-Class Alternatives


Comparative Polymerization Behavior: Failed Copolymerization with SO2 vs. Successful Bicyclopentene Copolymerization

2-Cyclopenten-1-yl ether (referred to as dicyclopentenyl ether) demonstrates a unique and quantifiable difference in reactivity compared to the structurally similar diene, bicyclopentene. In cyclocopolymerization reactions with sulfur dioxide, dicyclopentenyl ether completely failed to polymerize, whereas bicyclopentene successfully formed copolymers under identical conditions [1]. This is a binary, all-or-nothing difference that is critical for selecting or excluding this compound in specific polymer synthesis pathways.

SO2 Copolymerization
Head-to-head
No polymerization vs. bicyclopentene copolymerized
Supports selection for SO2-free systems
Based on Meyersen & Wang 1967 study
Polymer Chemistry Cyclocopolymerization Sulfur Dioxide Copolymers

Acute Dermal Toxicity Profile: Quantified LD50 Difference vs. Common Industrial Solvents

The acute dermal toxicity of 2-cyclopenten-1-yl ether in rabbits is LD50 = 1590 mg/kg, classifying it as moderately toxic by skin contact . This value provides a quantitative basis for risk assessment and personal protective equipment (PPE) selection, distinguishing it from less hazardous common ethers and more hazardous industrial reagents.

Dermal LD50
Data to verify
1590 mg/kg (rabbit)
Moderate toxicity; informs PPE requirements
Sources empty; review before use
Toxicology Safety Assessment Risk Management

Precursor to High-Performance Epoxy Resin: Viscosity Benchmark of the Resulting Diepoxide

2-Cyclopenten-1-yl ether is a direct precursor to bis(2,3-epoxycyclopentyl) ether, a commercial cycloaliphatic diepoxide developed for high-performance applications [1]. A key performance differentiator of this diepoxide is its low viscosity of approximately 28 centipoises at 27°C [2]. This property is critical for formulating low-VOC coatings, effective wetting of reinforcements in composites, and achieving void-free impregnation in electronic applications.

Resin viscosity
Supporting evidence
~28 cP at 27°C (derived epoxy)
Low viscosity for coating and composite processing
Property of derivative, not the ether itself
Epoxy Resins Thermosets Material Science

Synthesis Efficiency: Quantitative Yield Advantage via Patented Aqueous Acid Process

A patented method for synthesizing 2-cyclopenten-1-yl ether from 2-cyclopentenol using an aqueous acid catalyst (pH 1.0-3.0) achieves a high yield of 87.8% with an efficiency of 99.1% [1]. This process represents a significant improvement over earlier syntheses using anhydrous HCl, which were costly, corrosive, and generated malodorous by-products [1]. The high efficiency and avoidance of hazardous reagents make this route both economically and environmentally preferable for industrial-scale procurement.

Synthesis efficiency
Head-to-head
87.8% yield (Bu4NHSO4 method)
Higher efficiency vs. NaHSO4 baseline
Patented process; review for scale-up
Synthetic Methodology Green Chemistry Process Optimization

Validated Use Cases for 2-Cyclopenten-1-yl ether Procurement: Scenarios Supported by Quantitative Evidence


Synthesis of Ultra-Low Viscosity Cycloaliphatic Epoxy Resins

Procurement of high-purity 2-cyclopenten-1-yl ether is essential for the production of bis(2,3-epoxycyclopentyl) ether, a diepoxide with a uniquely low viscosity of approximately 28 cP at 27°C [1]. This property is critical for formulating advanced coatings, electronic encapsulants, and high-performance composites requiring exceptional flow and wet-out characteristics, which are unattainable with standard bisphenol-A or other cycloaliphatic epoxies [1][2]. This application is supported by the compound's established role as a direct precursor to this high-value epoxy monomer.

Selective Organic Synthesis Where Polymerization of Cyclopentadiene Must Be Avoided

2-Cyclopenten-1-yl ether offers a distinct advantage in synthetic routes where the uncontrolled polymerization of cyclopentadiene is a major side reaction. Under mildly acidic aqueous conditions (pH 1-3), it can be synthesized from 2-cyclopentenol or its esters with high efficiency (e.g., 87.8% yield with Bu4NHSO4), whereas cyclopentadiene under similar conditions rapidly dimerizes to dicyclopentadiene or polymerizes [3]. This makes the ether a more stable and manageable intermediate for introducing cyclopentene functionality into complex molecules, as evidenced by patent literature on its selective etherification [3][4].

Research into Non-Polymerizing Diene Systems for Copolymer Studies

For polymer chemists investigating the relationship between monomer structure and cyclocopolymerization kinetics, 2-cyclopenten-1-yl ether serves as a critical 'negative control' or alternative building block. Quantitative studies have established that, unlike its structural analog bicyclopentene, dicyclopentenyl ether fails to copolymerize with sulfur dioxide [5] and yields consistently low conversion with maleic anhydride, even at high monomer ratios [6]. This well-documented unreactivity allows researchers to probe the specific geometric and electronic requirements for successful cyclopolymerization, or to use the ether as a stable diluent in reactive systems without participating in the polymerization.

Development of Safer Industrial Processes with Controlled Toxicity Profile

Industrial process development and risk assessment protocols can leverage the quantified acute toxicity data for 2-cyclopenten-1-yl ether (oral-rat LD50: 11,300 mg/kg; dermal-rabbit LD50: 1,590 mg/kg) . This data allows for a precise, data-driven evaluation of handling risks, especially when comparing alternative synthetic pathways. For instance, it is substantially less hazardous by skin contact than allyl alcohol, a related compound often used in similar etherifications, thereby enabling the design of inherently safer chemical processes and the selection of appropriate engineering controls and personal protective equipment [7].

Application
Selection Property
Validation Focus
Cycloaliphatic epoxy resin synthesis
Diepoxide precursor capability
Resin viscosity and processability
Selective diene functionalization
Controlled etherification reactivity
Polymerization selectivity vs cyclopentadiene
Copolymerization mechanism studies
Non-polymerizing diene system
SO2 and maleic anhydride reactivity
Process safety assessment
Acute toxicity profile
Dermal and oral LD50 benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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